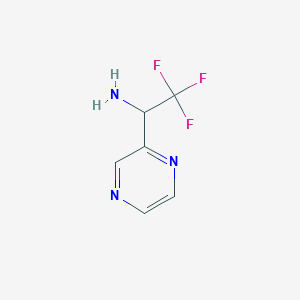

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-amine

Beschreibung

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-amine is a fluorinated amine derivative featuring a pyrazine ring substituted at the 2-position. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing trifluoromethyl group and the aromatic pyrazine moiety, which can influence both reactivity and biological activity. The CAS number 73739-59-0 is associated with this compound in Enamine Ltd’s Building Blocks Catalogue .

Pyrazine derivatives are known for their role in drug discovery, particularly in kinase inhibitors and antiviral agents.

Eigenschaften

Molekularformel |

C6H6F3N3 |

|---|---|

Molekulargewicht |

177.13 g/mol |

IUPAC-Name |

2,2,2-trifluoro-1-pyrazin-2-ylethanamine |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)5(10)4-3-11-1-2-12-4/h1-3,5H,10H2 |

InChI-Schlüssel |

MNZVSCKKSJEFKM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(C=N1)C(C(F)(F)F)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-amine typically involves the reaction of pyrazine derivatives with trifluoroacetaldehyde and ammonia or amine sources. One common method includes the condensation of pyrazine-2-carboxaldehyde with trifluoroacetaldehyde in the presence of a reducing agent such as sodium borohydride, followed by amination using ammonia or an amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl derivatives, while substitution reactions can produce a variety of substituted pyrazinyl ethanamines .

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-amine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazinyl group can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous compounds share the 2,2,2-trifluoroethylamine backbone but differ in their aromatic substituents. Below is a comparative analysis based on molecular properties, substituent effects, and applications.

Structural and Molecular Comparison

Substituent Effects on Properties

- The trifluoromethyl group increases lipophilicity, favoring blood-brain barrier penetration .

- Fluorophenyl Derivatives (e.g., 2-fluorophenyl, 3-fluorophenyl) : Fluorine substitution modulates electronic properties and metabolic stability. Enantiomeric forms (e.g., S- and R-isomers) are critical for chiral drug development, as seen in and .

- Furan and Oxetane Derivatives : Heterocycles like furan and oxetane improve solubility and metabolic resistance. However, the 5-methylfuran-2-yl derivative (MW 215.60) was discontinued, suggesting formulation challenges .

Biologische Aktivität

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₈F₃N₂

- Molecular Weight : 176.096 g/mol

- CAS Number : 1147103-48-7

Pharmacological Activities

Research indicates that compounds containing the pyrazine moiety often exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The trifluoromethyl group in 2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-amine may enhance these activities due to its electron-withdrawing properties.

Anticancer Activity

A study exploring the effects of pyrazine derivatives on human leukemia cells demonstrated that certain derivatives could induce apoptosis and inhibit cell proliferation. While specific data on 2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-amine is limited, related compounds have shown promising results in inducing cell cycle arrest and apoptosis through modulation of apoptotic pathways involving Bcl2 and Bax proteins .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 2-Methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine | 25 | Induces apoptosis via Bcl2/Bax modulation |

| 5-methyl-pyrazole derivative | N/A | Antimicrobial activity against various pathogens |

Antimicrobial Activity

Pyrazine derivatives have also been noted for their antimicrobial properties. Research has indicated that modifications to the pyrazine structure can lead to enhanced activity against bacterial strains. Although specific studies on 2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-amine are not extensively documented, the structural similarities suggest potential efficacy in this area .

Case Studies

Case Study 1: Apoptosis Induction in Leukemia Cells

In a controlled study, K562 leukemia cells were treated with various concentrations of a closely related pyrazine derivative. The results indicated significant cell death and morphological changes consistent with apoptosis, supporting the hypothesis that trifluorinated pyrazines may possess similar effects.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of a series of pyrazine derivatives, revealing that compounds with trifluoromethyl groups exhibited enhanced activity against Gram-positive bacteria. This suggests that 2,2,2-trifluoro-1-(pyrazin-2-yl)ethan-1-amine could be investigated for similar applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.